(S)-2-Phenyl-2-phenylamino-ethanol

Chiral separation Asymmetric synthesis Enantioselective catalysis

This enantiopure (S)-2-Phenyl-2-phenylamino-ethanol is essential for asymmetric synthesis and chiral method development. Its defined (S)-stereochemistry, dual phenyl groups, and XLogP3 of 2.8 ensure reproducible enantioselectivity in catalysis and predictable retention in chiral HPLC. Substituting with racemic mixtures, opposite enantiomers, or simpler analogs fails in stereospecific workflows. Procure with analytical-grade purity for reliable R&D outcomes.

Molecular Formula C14H15NO
Molecular Weight 213.28
CAS No. 135285-98-2
Cat. No. B590466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Phenyl-2-phenylamino-ethanol
CAS135285-98-2
Synonyms(S)-2-PHENYL-2-PHENYLAMINO-ETHANOL
Molecular FormulaC14H15NO
Molecular Weight213.28
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CO)NC2=CC=CC=C2
InChIInChI=1S/C14H15NO/c16-11-14(12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10,14-16H,11H2/t14-/m1/s1
InChIKeySZYXTSZZPUQJNB-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Phenyl-2-phenylamino-ethanol (CAS 135285-98-2) — Chiral Amino Alcohol for Asymmetric Synthesis and Analytical Reference


(S)-2-Phenyl-2-phenylamino-ethanol (CAS 135285-98-2), also known as (2S)-2-anilino-2-phenylethanol, is an enantiopure secondary amino alcohol containing dual phenyl groups with molecular formula C₁₄H₁₅NO and molecular weight 213.27 g/mol [1]. The compound is characterized by a chiral center that confers specific stereochemical properties essential for asymmetric applications . It is utilized as a chiral building block in complex organic synthesis, a ligand scaffold in asymmetric catalysis, and a precursor in the preparation of enantiopure analytical reference standards . Its XLogP3-AA value of 2.8 indicates pronounced hydrophobicity, influencing solvent partitioning and interaction characteristics in both synthetic and analytical contexts [1].

Why (S)-2-Phenyl-2-phenylamino-ethanol Cannot Be Replaced by Racemic or Achiral Analogs


Substitution of (S)-2-Phenyl-2-phenylamino-ethanol with racemic mixtures, opposite enantiomers, or structurally simplified analogs introduces critical failures in applications requiring stereochemical fidelity or specific molecular recognition. Racemic 2-phenyl-2-phenylamino-ethanol lacks the defined (S)-configuration required for enantioselective processes; in chiral chromatography and asymmetric catalysis, the presence of both enantiomers alters retention behavior and catalytic outcomes in ways not predictable from single-enantiomer data . Achiral analogs such as 2-anilinoethanol (N-phenylethanolamine, CAS 122-98-5), which lacks the 2-phenyl substituent, have substantially different molecular weight (137.18 vs 213.27 g/mol), hydrogen bonding capacity, and steric profile, precluding their use as direct substitutes in synthetic or analytical workflows [1]. The (R)-enantiomer (CAS 119492-43-2) may exhibit divergent biological interactions due to stereospecific receptor or enzyme recognition . The quantitative evidence below substantiates these differentiation points.

(S)-2-Phenyl-2-phenylamino-ethanol — Quantitative Differentiation Evidence Against Comparators


Defined (S)-Stereochemistry Versus Racemic Mixture — Impact on Analytical and Synthetic Outcomes

(S)-2-Phenyl-2-phenylamino-ethanol possesses a defined stereocenter with (S)-configuration, whereas racemic 2-phenyl-2-phenylamino-ethanol contains equimolar amounts of (S)- and (R)-enantiomers . The (S)-configuration can significantly affect its pharmacological properties and interactions, with stereochemistry being crucial for applications involving chiral molecular recognition . The racemic mixture has no discrete CAS number distinct from the (S)-enantiomer in authoritative databases; procurement of unspecified stereochemistry introduces variable enantiomeric excess (e.e.) that is uncontrolled unless specifically certified [1]. The (R)-enantiomer exists under CAS 119492-43-2 and constitutes a separate chemical entity with potentially divergent properties .

Chiral separation Asymmetric synthesis Enantioselective catalysis

Hydrophobicity Profile (XLogP3 = 2.8) Versus Achiral Analog 2-Anilinoethanol

The computed XLogP3-AA value for (S)-2-Phenyl-2-phenylamino-ethanol is 2.8, reflecting the contribution of two phenyl rings to overall lipophilicity [1]. The presence of dual phenyl groups enhances hydrophobic characteristics, influencing solubility in organic solvents while limiting water solubility . The achiral analog 2-anilinoethanol (N-phenylethanolamine, CAS 122-98-5), which lacks the 2-phenyl substituent, has substantially lower lipophilicity [2].

Solvent partitioning Chromatographic retention Lipophilicity optimization

Structural Scaffold for Ligand Development — β-Amino Alcohol Core for Asymmetric Catalysis

(S)-2-Phenyl-2-phenylamino-ethanol provides a β-amino alcohol scaffold suitable for ligand derivatization in asymmetric catalysis applications . The compound is described as a secondary amino alcohol containing dual phenyl groups, used in reduction and ligand synthesis for asymmetric and coordination chemistry . Related β-amino alcohol ligands with 2-amino-2-aryl-1,1-diphenylethanol skeletons have been structurally optimized for enantioselective addition of alkylzinc and arylzinc reagents to aldehydes, demonstrating that specific structural features within this class directly modulate catalytic activity and enantioselectivity [1].

Asymmetric catalysis Ligand design Enantioselective addition

Analytical-Grade Availability for Method Development and Quality Control

(S)-2-Phenyl-2-phenylamino-ethanol is commercially available with analytical-grade purity (minimum 95%) for use in asymmetric synthesis and coordination chemistry applications . The compound is supplied with defined purity specifications, enabling its use as a reference material in chromatographic method development and as a synthetic building block where stoichiometric precision is required. In contrast, racemic mixtures and structurally similar analogs (e.g., 2-anilinoethanol) lack the combination of defined stereochemistry, dual phenyl substitution, and certified purity that enables reproducible outcomes in enantioselective workflows.

Analytical method validation Reference standards Quality control

(S)-2-Phenyl-2-phenylamino-ethanol — Validated Application Scenarios Based on Quantitative Differentiation


Chiral Ligand Synthesis for Enantioselective Catalysis

The β-amino alcohol scaffold of (S)-2-Phenyl-2-phenylamino-ethanol, featuring dual phenyl groups and a secondary amine, is directly applicable as a chiral building block for ligand synthesis in asymmetric catalysis . Class-level evidence from structurally related β-amino alcohol ligands demonstrates that specific structural features within this scaffold modulate enantioselectivity in alkylzinc and arylzinc additions to aldehydes . The defined (S)-stereochemistry at the chiral center is critical for achieving reproducible enantioselective outcomes; racemic mixtures cannot substitute. The compound is specifically described as available with analytical-grade purity for asymmetric and coordination chemistry applications .

Enantiopure Reference Standard for Chiral Chromatography Method Development

(S)-2-Phenyl-2-phenylamino-ethanol serves as an enantiopure reference material for chiral HPLC method development and validation . Its XLogP3 value of 2.8 and defined (S)-configuration provide predictable retention behavior on chiral stationary phases . The compound can function as an internal standard or retention time marker when developing chiral separation methods for amino alcohol analytes. The availability of the separate (R)-enantiomer (CAS 119492-43-2) enables direct evaluation of enantiomeric resolution capability, a critical parameter in chiral method validation [1].

Precursor for Enantiopure Synthetic Intermediates in Medicinal Chemistry

The compound is of interest in medicinal chemistry as a chiral building block for synthesizing enantiopure pharmaceutical intermediates . Its stereochemistry is crucial, as the (S)-configuration can significantly affect pharmacological properties and interactions . Optically active amino alcohols structurally related to (S)-2-Phenyl-2-phenylamino-ethanol have been described in patent literature as useful pharmaceutical intermediates for bronchodilators such as (R)-albutamin and (R)-salmeterol [1]. The presence of dual phenyl groups and a secondary amine provides multiple functionalization handles for constructing more complex chiral architectures.

Molecular Recognition Studies and Chiral Sensing Applications

(S)-2-Phenyl-2-phenylamino-ethanol, with its defined stereochemistry and hydrogen bonding capacity from the hydroxyl group , is applicable in molecular recognition studies and chiral sensor development. The compound may participate in hydrogen bonding that influences its reactivity and interactions with chiral molecular targets . The dual phenyl groups contribute to hydrophobic interactions that, combined with the chiral center, enable stereodiscrimination in host-guest recognition systems. The separate availability of the (R)-enantiomer (CAS 119492-43-2) facilitates comparative studies of enantioselective recognition [1].

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